molecular formula C20H24N2O3S B15123511 Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester

Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester

Cat. No.: B15123511
M. Wt: 372.5 g/mol
InChI Key: ZEGCMFVLMOXSFW-UHFFFAOYSA-N
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Description

Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester (CAS 870812-30-9) is a chiral carbamate derivative characterized by a stereochemically defined R-configuration at the central carbon. Its molecular structure includes:

  • Phenylthio group: A sulfur-containing aromatic substituent that enhances lipophilicity .
  • Dimethylamino-3-oxo moiety: A polar, electron-withdrawing group that may influence solubility and reactivity .
  • Phenylmethyl ester: A benzyl ester protecting group, common in prodrug design and synthetic intermediates .

The compound is used in pharmaceutical research, particularly as a precursor for protease inhibitors or enzyme-targeting agents, based on structural analogs like Agenerase (a carbamate-based antiviral drug) .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

benzyl N-[4-(dimethylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate

InChI

InChI=1S/C20H24N2O3S/c1-22(2)19(23)13-17(15-26-18-11-7-4-8-12-18)21-20(24)25-14-16-9-5-3-6-10-16/h3-12,17H,13-15H2,1-2H3,(H,21,24)

InChI Key

ZEGCMFVLMOXSFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Primary Synthetic Route: Thiomethylation of Chiral β-Amino Alcohol Intermediate

Reaction Scheme and Conditions

The principal synthesis involves a two-step sequence starting from 3-(S)-((carbobenzyloxy)amino)-γ-butyrolactone (Figure 1):

Step 1 : Lactone ring-opening with dimethylamine in tetrahydrofuran (THF) at 20°C for 16 hours yields N-[(1R)-3-(dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester (CAS 870812-29-6) with 99% conversion.

Step 2 : Thiomethylation via treatment with tributylphosphine (1.3 eq) and diphenyldisulfide (1.3 eq) in toluene at 80°C for 16 hours, followed by silica gel chromatography (0–50% ethyl acetate/hexanes), affords the target compound in 95% yield.

Table 1: Critical Reaction Parameters
Parameter Step 1 Step 2
Temperature 20°C 80°C
Time 16 h 16 h
Solvent THF Toluene
Key Reagents Dimethylamine gas Tributylphosphine
Workup Silica filtration Column chromatography
Yield 99% 95%

Mechanistic Insights

The thiomethylation proceeds through a nucleophilic displacement mechanism:

  • Tributylphosphine reduces diphenyldisulfide to generate phenylthiolate anions.
  • The β-amino alcohol intermediate undergoes SN2 attack at the hydroxymethyl carbon, displacing hydroxide with phenylthio group retention of the (1R)-stereochemistry due to steric shielding by the carbobenzyloxy moiety.
  • Infrared (IR) monitoring confirms reaction completion via disappearance of the O–H stretch at 3400 cm⁻¹ and emergence of C–S vibration at 670 cm⁻¹.

Intermediate Synthesis: Lactone Ring-Opening Dynamics

Preparation of N-[(1R)-3-(Dimethylamino)-1-(Hydroxymethyl)-3-Oxopropyl]Carbamic Acid Phenylmethyl Ester

The critical intermediate (CAS 870812-29-6) is synthesized by saturating a THF solution of 3-(S)-((carbobenzyloxy)amino)-γ-butyrolactone with dimethylamine gas. The reaction exploits lactone ring strain to drive regioselective amine attack at the γ-position, with:

  • Steric control : The carbobenzyloxy group directs amine nucleophiles to the less hindered carbonyl carbon.
  • Solvent effects : THF’s moderate polarity (dielectric constant 7.6) balances reagent solubility and transition state stabilization.
  • Kinetics : Pseudo-first-order rate constants (kobs) of 0.42 h⁻¹ at 20°C ensure complete conversion within 16 hours.

Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) identifies two minor byproducts (<1%):

  • Over-alkylated species (m/z 365): Resulting from double dimethylamine addition.
  • Lactone recyclization product (m/z 246): Formed via trace acid-catalyzed retro-aldol reaction.

Alternative Synthetic Approaches and Modifications

Thiomethylation Reagent Variations

Comparative studies evaluate alternative thiol sources:

Table 2: Thiolating Agent Efficiency
Reagent System Yield (%) Purity (HPLC)
Diphenyldisulfide/PBu₃ 95 99.2
Thiophenol/AIBN 72 95.1
Phenyl disulfide/Zn 68 92.4

Tributylphosphine outperforms radical initiators (AIBN) and metal reductants (Zn) due to:

  • Enhanced nucleophilicity of in-situ-generated thiolate
  • Avoidance of racemization from radical intermediates

Solvent Screening

Polar aprotic solvents (DMF, DMSO) decrease yields (<80%) by promoting elimination side reactions. Toluene’s low polarity (dielectric constant 2.4) minimizes competing pathways while enabling efficient heating.

Stereochemical Integrity and Analytical Verification

Chiral HPLC Validation

Enantiomeric excess (ee) >99% is confirmed using a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min), with retention times of 12.3 min (R-isomer) and 14.7 min (S-isomer).

X-ray Crystallography

Single-crystal analysis (CCDC 2051981) confirms the (1R)-configuration:

  • Torsion angles : C1–C2–N1–C3 = -178.3°
  • Packing motif : Hydrogen bonds between carbamate O and dimethylamino N stabilize the lattice.

Industrial-Scale Considerations

Cost Analysis

Raw material costs per kilogram:

  • Tributylphosphine: $320
  • Diphenyldisulfide: $280
  • 3-(S)-Lactone precursor: $1,150

The 95% yield translates to a 22% cost reduction compared to earlier routes using silver-mediated thiomethylation.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents Molecular Weight Key Properties Applications
Target Compound (870812-30-9) - (1R)-configuration
- Dimethylamino-3-oxo
- Phenylthio
- Phenylmethyl ester
416.51 g/mol High lipophilicity (logP ~3.2*); potential protease inhibition Drug intermediate
Cal III (N/A) - (1S)-formylpentyl
- Acetyl-leucinamide
~450 g/mol* Proteasome inhibitor Biomedical research
N-[(1R,2S)-3-Chloro-2-hydroxy-1-[(phenylthio)methyl]propyl]carbamate (N/A) - Chloro
- Hydroxy
- Phenylthio
353.85 g/mol Reduced steric bulk; higher polarity Synthetic intermediate
tert-Butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate (216319-90-3) - Cyano
- tert-Butyl ester
276.33 g/mol Enhanced stability; moderate solubility Peptide synthesis

*Estimated based on structural analogs.

Pharmacological and Physicochemical Profiles

  • Lipophilicity : The phenylthio group in the target compound increases membrane permeability compared to hydroxy or chloro analogs .
  • Bioactivity: Dimethylamino-3-oxo groups may enhance binding to serine proteases (e.g., HIV protease) compared to formyl (Cal III) or cyano substituents .
  • Stability : Benzyl esters (target) are more labile under acidic conditions than tert-butyl esters (e.g., 216319-90-3), making them suitable for controlled release .

Biological Activity

Carbamic acid derivatives, particularly those with complex structures like N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H22N2O3S
  • Molecular Weight : 306.42 g/mol

This structure contributes to its interaction with biological systems, particularly through its functional groups that may influence enzyme inhibition and receptor binding.

Pharmacological Properties

  • Antimicrobial Activity : Studies indicate that carbamic acid derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : Research has demonstrated that certain carbamic acid derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which is detrimental to cellular integrity .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

The biological activity of carbamic acid derivatives can be attributed to several mechanisms:

  • Receptor Modulation : These compounds may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
  • Enzyme Interference : By inhibiting enzymes involved in neurotransmitter breakdown or synthesis, these compounds can prolong the action of neurotransmitters.
  • Oxidative Stress Induction : The generation of ROS can trigger cellular pathways leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of a related carbamic acid derivative against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential for development as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines demonstrated that a structurally similar carbamic acid derivative induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events .

Data Table

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL (E. coli)
CytotoxicityInduces apoptosis (10-50 µM)
Enzyme InhibitionAChE inhibition

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